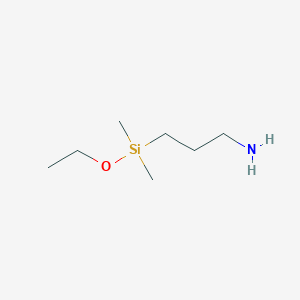

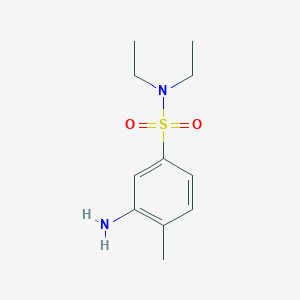

3-amino-N,N-diethyl-4-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-amino-N,N-diethyl-4-methylbenzenesulfonamide is a derivative of benzenesulfonamide, which is a functional group characterized by a benzene ring bonded to a sulfonamide group. This particular derivative includes additional amino and methyl groups, as well as diethyl substituents, which may influence its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of amino-benzenesulfonamide derivatives can be achieved through various methods, including the N-alkylation of aminobenzenesulfonamides with alcohols. This process can be catalyzed by transition metals, such as iridium, and allows for the introduction of different alkyl groups into the sulfonamide structure . This method is highly efficient and can be used to recognize different types of amino groups in complex molecules.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be studied using techniques such as X-ray crystallography. For instance, the crystal structure of a copper(II) complex with 3-aminobenzenesulfonate ligands has been analyzed, revealing a distorted octahedral geometry around the copper center . Although this complex does not directly represent the free sulfonamide, it provides insight into how the sulfonamide group can coordinate to metal centers.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, including the inhibition of enzymes like carbonic anhydrase (CA). Some derivatives have been found to selectively inhibit certain CA isoforms, which is significant for their potential anticonvulsant activity . The differences in the active sites of the enzymes can modulate the affinity of the inhibitors, which is crucial for designing selective therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For example, the presence of different substituents can affect the water solubility of the compounds, which is an important factor for their pharmacological properties. Poor water solubility can necessitate the use of specific formulations for drug delivery . Additionally, the presence of certain functional groups can enhance the inhibitory effect on biological pathways, such as the HIF-1 pathway in cancer therapy .

科学的研究の応用

Anti-HIV Activity

Research has synthesized derivatives of benzenesulfonamide, including compounds structurally similar to 3-amino-N,N-diethyl-4-methylbenzenesulfonamide, for potential anti-HIV applications. Some derivatives demonstrated moderate anti-HIV-1 activity, highlighting the potential of such compounds in therapeutic development (Brzozowski & Sa̧czewski, 2007).

Anticancer Properties

Another study focused on the synthesis of a novel compound structurally related to 3-amino-N,N-diethyl-4-methylbenzenesulfonamide. The compound exhibited interesting structural characteristics and was explored for its anticancer properties, indicating the diverse therapeutic potential of benzenesulfonamide derivatives (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

Molecular and Crystallographic Characterization

A range of studies have concentrated on the synthesis and crystallographic characterization of benzenesulfonamide derivatives. These studies offer insights into the molecular structures and potential for designing novel compounds based on the benzenesulfonamide framework (Stenfors & Ngassa, 2020), (Alaşalvar et al., 2018).

Anti-inflammatory Activity

Compounds related to 3-amino-N,N-diethyl-4-methylbenzenesulfonamide have been evaluated for their anti-inflammatory properties. The incorporation of the benzenesulfonamide pharmacophore into certain compounds has been shown to maintain anti-inflammatory activity, presenting a potential for developing new anti-inflammatory agents (Mahdi, 2008).

Antimicrobial and Enzyme Inhibition

Benzenesulfonamide derivatives have been tested for antimicrobial activity against various bacterial strains and shown to be potent antibacterial agents. Furthermore, some derivatives demonstrated the ability to inhibit certain enzymes, indicating their potential as therapeutic agents for various diseases (Abbasi et al., 2017).

Safety and Hazards

特性

IUPAC Name |

3-amino-N,N-diethyl-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S/c1-4-13(5-2)16(14,15)10-7-6-9(3)11(12)8-10/h6-8H,4-5,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPZZPGQCSFZLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407317 |

Source

|

| Record name | 3-amino-N,N-diethyl-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N,N-diethyl-4-methylbenzenesulfonamide | |

CAS RN |

17354-60-8 |

Source

|

| Record name | 3-amino-N,N-diethyl-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-chloro-1H-benzo[d]imidazole](/img/structure/B101172.png)